molecular formula C15H11Cl6N3O2 B12747815 Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- CAS No. 79771-30-5

Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-

Cat. No.: B12747815
CAS No.: 79771-30-5
M. Wt: 478.0 g/mol
InChI Key: DYNCQGWLQDAERY-ZZXKWVIFSA-N
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Description

2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is a complex organic compound known for its versatile applications in various fields, particularly in photoinitiation and polymer chemistry. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines

The vinyl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl-substituted triazine. Finally, the phenoxyethanol moiety is attached through an etherification reaction, using phenol and ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Ethyl-substituted triazine derivatives.

    Substitution: Amino or thio-substituted triazine derivatives.

Scientific Research Applications

2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is widely used in scientific research due to its photoinitiating properties. It is employed in:

Mechanism of Action

The compound acts as a photoinitiator by absorbing light energy and undergoing homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The triazine ring and trichloromethyl groups play a crucial role in stabilizing the generated radicals and enhancing the efficiency of the photoinitiation process .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Uniqueness

2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol stands out due to its enhanced photoinitiating efficiency and versatility under various light sources, including UV and visible light. Its unique structure allows for better control over polymerization processes, making it a preferred choice in applications requiring precise polymerization control .

Properties

CAS No.

79771-30-5

Molecular Formula

C15H11Cl6N3O2

Molecular Weight

478.0 g/mol

IUPAC Name

2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol

InChI

InChI=1S/C15H11Cl6N3O2/c16-14(17,18)12-22-11(23-13(24-12)15(19,20)21)6-3-9-1-4-10(5-2-9)26-8-7-25/h1-6,25H,7-8H2/b6-3+

InChI Key

DYNCQGWLQDAERY-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO

Origin of Product

United States

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